

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Substituted N-methylanilines

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Compound of Interest		
Compound Name:	4-Fluoro-2-methoxy-N-	
Сотроина мате.	methylaniline	
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A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of substituted N-methylanilines. Please note that experimentally obtained spectroscopic data for **4-Fluoro-2-methoxy-N-methylaniline** was not readily available in public databases. Therefore, this guide utilizes two closely related structural analogs, 2,4-difluoro-N-methylaniline and 4-chloro-N-methylaniline, to illustrate the principles of structure confirmation and comparison using spectroscopic techniques.

This guide provides a comparative analysis of the spectroscopic data for two substituted N-methylaniline derivatives: 2,4-difluoro-N-methylaniline and 4-chloro-N-methylaniline. The objective is to demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are employed to confirm the chemical structures of small organic molecules. Detailed experimental protocols for each technique are also provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two comparative compounds.

Table 1: ¹H NMR Spectroscopic Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2,4-difluoro-N- methylaniline	~6.8-7.0	m	-	Aromatic-H
~3.5	br s	-	N-H	
~2.8	S	-	N-CH₃	_
4-chloro-N- methylaniline[1]	7.13	d	8.8	2H, Aromatic-H
6.54	d	8.8	2H, Aromatic-H	
3.69	br s	-	1H, N-H	_
2.81	S	-	3H, N-CH₃	_

Table 2: 13C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
2,4-difluoro-N-methylaniline	Data not available in searched sources	-
4-chloro-N-methylaniline[2]	147.9	C-N
129.0	Aromatic C-H	_
121.8	C-Cl	_
113.4	Aromatic C-H	_
30.8	N-CH₃	

Table 3: FT-IR Spectroscopic Data



Compound	Wavenumber (cm ⁻¹)	Assignment
2,4-difluoro-N-methylaniline[3]	~3400	N-H Stretch
~3050	Aromatic C-H Stretch	
~2920	Aliphatic C-H Stretch	-
~1600, 1510	C=C Aromatic Ring Stretch	-
~1250	C-N Stretch	_
~1140, 1040	C-F Stretch	_
4-chloro-N-methylaniline[4]	~3410	N-H Stretch
~3050	Aromatic C-H Stretch	
~2910	Aliphatic C-H Stretch	
~1600, 1500	C=C Aromatic Ring Stretch	-
~1260	C-N Stretch	-
~810	C-Cl Stretch	-

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4-difluoro-N-methylaniline[3]	143	142, 128, 113
4-chloro-N-methylaniline[4]	141/143 (isotope pattern)	126, 106, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Spectroscopy



- Sample Preparation: Approximately 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] The solution should be homogeneous and free of particulate matter.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard single-pulse experiment is typically used.
 - Key parameters include a 30-90 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For a typical sample, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
 - A wider spectral width (e.g., 0-220 ppm) is used.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)
 and a longer total acquisition time are generally required.[6]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:[7]



- Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
- Solid Film (for soluble solids): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[8]
- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition:[9]
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.
 - The sample is placed in the infrared beam path.
 - The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

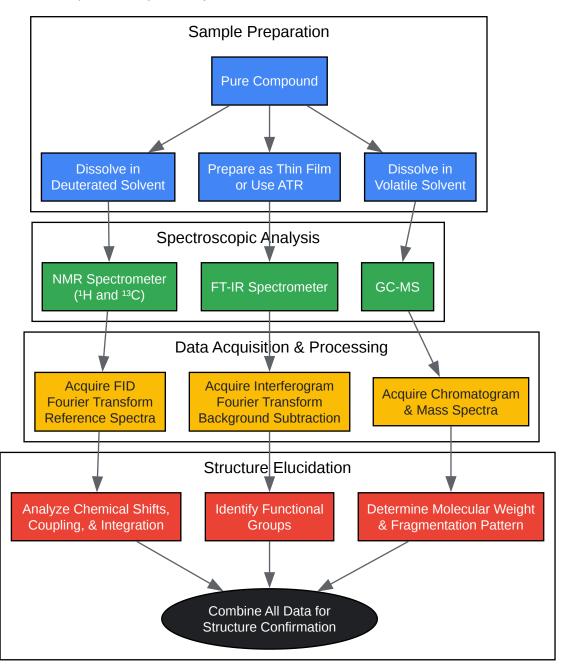
- Sample Preparation:[10]
 - A dilute solution of the sample (typically in the low μg/mL to ng/mL range) is prepared in a
 volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
 - The sample must be free of non-volatile materials.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Separation:[11]



- \circ A small volume (typically 1 μ L) of the sample solution is injected into the heated GC inlet, where it is vaporized.
- An inert carrier gas (e.g., helium or hydrogen) sweeps the vaporized sample onto a capillary column.
- The column is heated using a temperature program to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- MS Analysis:[12]
 - As components elute from the GC column, they enter the ion source of the mass spectrometer.
 - Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
- Data Processing: The data system generates a total ion chromatogram (TIC), which is a plot of detector response versus retention time. A mass spectrum is generated for each point in the chromatogram, showing the relative abundance of different m/z values.

Visualizations Workflow for Spectroscopic Structure Confirmation





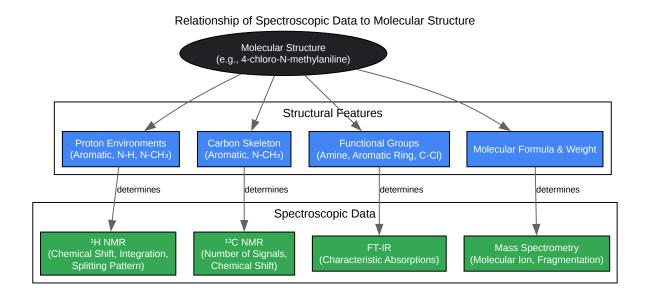
Spectroscopic Analysis Workflow for Structure Confirmation

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Caption: Workflow for structure confirmation using various spectroscopic techniques.

Logical Relationship of Spectroscopic Data to Molecular Structure





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Caption: How molecular features correspond to different types of spectroscopic data.

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